4-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[1-(2-indol-1-ylacetyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-11-18(12-20(25)22(15)2)27-17-8-10-24(13-17)21(26)14-23-9-7-16-5-3-4-6-19(16)23/h3-7,9,11-12,17H,8,10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFCCOAIUHPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that integrates various pharmacologically relevant moieties, including an indole ring and a pyrrolidine structure. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into its core components:
- Indole Moiety : Known for its role in various biological activities, including interactions with serotonin receptors.
- Pyrrolidine Ring : Often associated with neuroactive compounds.
- Pyridine Derivative : Contributes to the overall stability and reactivity of the molecule.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:
- Serotonin Receptors : The indole moiety facilitates binding to these receptors, potentially influencing mood and cognitive functions.
- Enzymatic Activity : The compound may inhibit or activate certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Neuroinflammation Study :
- Cancer Therapeutics :
- Mood Disorders :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Compound A : 4-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Core : Azetidine (4-membered ring) vs. pyrrolidine (5-membered) in the target compound.
- Substituent : Benzylsulfonyl group (electron-withdrawing) replaces the indole-acetyl group.
- Molecular Weight : 348.4 g/mol (C₁₇H₂₀N₂O₄S) vs. 364.4 g/mol for the target.
- The sulfonyl group may alter solubility and hydrogen-bonding capacity .
Compound B : 4-((1-(1H-Indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Core : Azetidine with indole-2-carbonyl substituent.
- Key Difference : Indole is directly conjugated via a carbonyl group (vs. acetyl linkage in the target).
- Molecular Weight : ~363.4 g/mol (estimated for C₂₁H₂₁N₃O₃) vs. 364.4 g/mol.
- Implications : Carbonyl linkage may enhance rigidity and π-π stacking with biological targets compared to the acetyl spacer .
Compound C : 4-((1-(2-(1H-Indol-1-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Core : Pyran-2-one replaces pyridin-2-one; azetidine replaces pyrrolidine.
- Substituent : Same indole-acetyl group as the target but on azetidine.
- Molecular Weight : 338.4 g/mol (C₁₉H₁₈N₂O₄) vs. 364.4 g/mol.
- The smaller azetidine may limit steric bulk .
Compound D : 4-((1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Core : Piperidine (6-membered ring) vs. pyrrolidine.
- Substituent : Bromo-methoxybenzoyl group (halogenated aromatic).
- Molecular Weight : 435.3 g/mol (C₂₀H₂₃BrN₂O₄) vs. 364.4 g/mol.
- Implications: Larger piperidine ring offers distinct torsional angles.
Pharmacological and Physicochemical Implications
- Ring Size : Pyrrolidine (target) balances conformational flexibility and steric bulk, whereas azetidine (Compounds A–C) may restrict binding pocket access. Piperidine (Compound D) offers extended spatial occupancy.
- Substituent Effects : Indole-acetyl (target) enables π-π interactions and hydrophobic contacts, contrasting with halogenated (Compound D) or sulfonylated (Compound A) groups.
- Scaffold Differences : Pyridin-2-one (target) provides a hydrogen-bond acceptor via the carbonyl, absent in pyran-2-one (Compound C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
